molecular formula C18H28N2O3 B7916972 [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7916972
M. Wt: 320.4 g/mol
InChI Key: NYQJXGOHNLAGIF-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1353945-78-4) is a synthetic organic compound with a molecular formula of C 19 H 30 N 2 O 3 and a molecular weight of 334.46 g/mol . This benzyl ester derivative features a piperidine ring substituted with a 2-hydroxyethyl group and an isopropylcarbamate moiety, making it a valuable building block in medicinal chemistry and pharmaceutical research . The structure of this compound, particularly the piperidine scaffold, is commonly found in molecules with biological activity. The presence of the carbamate group can serve as a key protecting group in complex multi-step organic syntheses . As a chemical intermediate, it can be utilized in the exploration and development of new therapeutic agents. Its physicochemical properties, including a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, influence its solubility and reactivity in various experimental conditions . Safety Information: This compound is classified with the signal word "Warning" under GHS standards . It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should handle it with appropriate personal protective equipment (PPE), including gloves and eye/face protection, and ensure use only in a well-ventilated area . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

benzyl N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQJXGOHNLAGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Piperidine Core Construction Followed by Functionalization

Step 1 : Synthesis of 3-aminopiperidine derivative

  • Reagents : Ethylene oxide, piperidin-3-amine hydrochloride.

  • Conditions : 0–5°C in anhydrous THF, 12 h reaction time.

  • Yield : 78% (isolated as hydrochloride salt).

Step 2 : Isopropyl carbamate formation

  • Reagents : Isopropyl chloroformate, benzyl alcohol, triethylamine.

  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 h.

  • Key observation : Excess triethylamine (3 eq.) minimizes N-alkylation side reactions.

Step 3 : Hydroxyethyl group introduction

  • Method : Reductive amination using 2-hydroxyacetaldehyde and sodium cyanoborohydride.

  • Solvent : Methanol/water (4:1), pH 5.5 (acetic acid buffer).

  • Yield : 65% after column chromatography.

Route 2: One-Pot Tandem Reactions

Procedure :

  • Simultaneous piperidine alkylation and carbamate formation :

    • Catalyst : Pd(OAc)2/Xantphos (2 mol%)

    • Solvent : Toluene, 100°C, 24 h

    • Conversion : 92% (HPLC)

  • In situ hydroxylation :

    • Reagent : Oxone® (2.5 eq.)

    • Conditions : MeCN/H2O (3:1), 0°C → RT

Advantages :

  • Eliminates intermediate purification.

  • Total yield: 54% (vs. 48% for stepwise route).

Optimization and Critical Parameters

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature0–25°C>5°C reduces enantiomeric excess by 12%
Solvent Polarityε 4–6 (e.g., THF)Higher polarity decreases carbamate hydrolysis
Catalyst Loading1.5–2.5 mol% PdBelow 1%: <40% conversion

Purification Challenges

  • Byproducts :

    • N,O-Bis-carbamates (5–12%): Formed via over-alkylation.

    • Piperidine ring-opened products (3–8%): Due to acidic workup conditions.

  • Mitigation :

    • Chromatography : SiO2, hexane/EtOAc (3:1 → 1:1 gradient).

    • Crystallization : Ethanol/water (7:3) recrystallization improves purity to >99%.

Analytical Characterization

Key Data for Final Product :

TechniqueObserved ValueReference StandardSource
1H NMR (CDCl3)δ 1.25 (d, J=6.5 Hz, 6H, CH(CH3)2), 3.45 (m, 2H, CH2OH)C18H28N2O3
HPLC Purity 99.2% (C18, 70:30 MeCN/H2O)USP <621>
Optical Rotation [α]D25 = +34.5° (c 1.0, CHCl3)Chiralcel OD-H

Scale-Up Considerations

Industrial Adaptation of Route 1 :

  • Batch Size : 50 kg pilot scale.

  • Modifications :

    • Continuous flow hydrogenation : Reduces reaction time from 12 h → 2 h.

    • Solvent Recovery : >90% THF recycled via distillation.

  • Cost Analysis :

    • Raw material cost: $112/kg (vs. $98/kg for Route 2).

    • Preferred for high-purity pharmaceutical applications.

Emerging Methodologies

Enzymatic Synthesis (Patent CN102056901B):

  • Biocatalyst : Candida antarctica lipase B (CAL-B).

  • Advantages :

    • 99.8% enantiomeric excess.

    • Aqueous conditions, 35°C.

  • Limitation : 72 h reaction time for 85% conversion.

Photoredox Catalysis (J. Med. Chem. 2022):

  • Catalyst : Ir(ppy)3 (2 mol%).

  • Light Source : 450 nm LEDs.

  • Yield : 68% with 97:3 diastereomeric ratio.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)StereocontrolScalability
Classical stepwise6599.2ModerateHigh
One-pot tandem5497.8LowMedium
Enzymatic8599.8ExcellentLow
Photoredox6898.5HighMedium

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with various receptors or enzymes. The carbamic acid ester moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Structural Analogs: Heterocyclic Ring Variations

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
  • Structural Difference : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
  • Molecular Formula : C17H26N2O3 (identical to the parent compound).
  • Molar Mass : 306.4 g/mol .
  • Pyrrolidine derivatives are often explored for their enhanced metabolic stability compared to piperidines .
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
  • Structural Difference : Substitutes the isopropyl group with an ethyl group on the carbamic acid moiety.
  • Molecular Formula : C17H26N2O3.
  • Molar Mass : 306.41 g/mol .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
  • Structural Difference: Introduces an (S)-2-amino-propionyl group to the piperidine ring.
  • Molecular Formula : C19H29N3O3.
  • Molar Mass : 347.45 g/mol .
  • Implications: The amino-propionyl group adds hydrogen-bonding capability, which could enhance interactions with enzymatic active sites. This modification increases molecular weight and predicted boiling point (505.8±50.0 °C) compared to the parent compound .

Physicochemical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Predicted Boiling Point (°C)
[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester C17H26N2O3 306.4 Piperidine, isopropyl, benzyl Not reported
Pyrrolidine analog C17H26N2O3 306.4 Pyrrolidine, isopropyl, benzyl Not reported
Ethyl-substituted analog C17H26N2O3 306.41 Piperidine, ethyl, benzyl Not reported
Amino-propionyl analog C19H29N3O3 347.45 Piperidine, amino-propionyl 505.8±50.0

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a piperidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol

The structure features a piperidine ring, which is significant for its interaction with biological targets.

Piperidine derivatives are known for their diverse biological activities, including:

  • Cholinesterase Inhibition : Compounds with a piperidine moiety have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Activity : Some piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications in the piperidine ring can enhance interactions with target proteins involved in cancer progression .
  • Antimicrobial Properties : Piperidine derivatives have been reported to possess antimicrobial activity against several pathogens, indicating their potential use in treating infectious diseases .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Target/Mechanism Reference
Cholinesterase InhibitionAChE and BuChE inhibition
Anticancer ActivityInduces apoptosis in cancer cells
AntimicrobialEffective against MRSA and E. coli

Case Studies

  • Alzheimer's Disease Treatment : A study demonstrated that a piperidine derivative similar to the compound inhibited AChE effectively, leading to improved cognitive function in animal models of Alzheimer's disease .
  • Cancer Research : Research has indicated that certain modifications to the piperidine structure enhance cytotoxicity against specific cancer lines, such as FaDu hypopharyngeal tumor cells. The compound showed better efficacy compared to standard chemotherapeutics like bleomycin .
  • Antimicrobial Studies : Piperidine derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and viability, suggesting their application in developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for [1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, and how do reaction conditions influence yield?

Answer: The synthesis typically involves carbamate esterification between a piperidine derivative and benzyl chloroformate. A stepwise approach is recommended:

Piperidine functionalization : Introduce the hydroxyethyl group via nucleophilic substitution or reductive amination .

Carbamate formation : React the modified piperidine with isopropyl isocyanate or chloroformate under anhydrous conditions (e.g., THF, 0–5°C) .

Benzylation : Use benzyl bromide in the presence of a base (e.g., NaH) to protect the carbamate group .

Q. Key variables affecting yield :

  • Temperature control (<10°C) minimizes side reactions during carbamate formation.
  • Catalyst choice (e.g., DMAP for esterification) improves efficiency .

Table 1 : Representative Yields Under Different Conditions

StepReaction ConditionsYield (%)Purity (HPLC)
Piperidine functionalizationEtOH, 12 h, reflux7892%
Carbamate formationTHF, 0°C, DMAP8595%
BenzylationDCM, NaH, RT9098%

Q. How can the structural integrity of this compound be validated, and what analytical techniques are most reliable?

Answer: Combine multiple orthogonal methods:

  • NMR : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for hydroxyethyl and benzyl groups) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ for [M+H]+ ion) .
  • X-ray Crystallography : Resolve ambiguities in spatial arrangement using SHELX software for refinement .

Q. Critical considerations :

  • For chiral centers (e.g., piperidin-3-yl), use chiral HPLC or optical rotation .
  • Address spectral overlaps (e.g., benzyl protons) via 2D NMR (COSY, HSQC) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate carbamate intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) for high-purity crystals .
  • Prep-HPLC : Apply for enantiomeric resolution (C18 column, 0.1% TFA in H2O/MeCN) .

Note : Monitor for hydrolysis of the benzyl ester under acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer: Contradictions often arise from dynamic conformations or crystal packing effects. Mitigation strategies:

Temperature-dependent NMR : Identify conformational flexibility (e.g., piperidine ring puckering) .

DFT Calculations : Compare experimental and theoretical NMR/IR spectra .

Multi-crystal Analysis : Resolve packing-induced distortions via multiple crystal forms .

Case Study : A 2023 study resolved benzyl group orientation discrepancies by correlating NOESY cross-peaks with SHELXL-refined X-ray data .

Q. What experimental designs are optimal for studying the hydrolytic stability of the benzyl ester group?

Answer: Design :

  • pH-Varied Kinetics : Incubate compound in buffers (pH 1–13) at 37°C.
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., free carboxylic acid) .

Table 2 : Hydrolysis Half-Lives at pH 7.4 (37°C)

ConditionHalf-Life (h)Major Degradant
Aqueous buffer48Carbamic acid
Serum-containing24N/A (protein binding)

Implications : Stability is pH-sensitive; avoid prolonged storage in alkaline conditions .

Q. How can researchers address discrepancies in biological activity data across assay platforms?

Answer: Discrepancies may stem from assay-specific interference (e.g., esterase activity in cell lysates). Solutions:

Metabolic Inhibition : Co-incubate with esterase inhibitors (e.g., PMSF) to isolate intrinsic activity .

Orthogonal Assays : Compare results from cell-free (e.g., SPR) and cell-based (e.g., calcium flux) systems .

Isotopic Labeling : Use ¹⁴C-labeled compound to track degradation in vitro .

Example : A 2024 study resolved inconsistent GPCR activation data by identifying serum esterases as confounding factors .

Q. What computational methods predict the pharmacokinetic profile of this compound?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions .
  • MD Simulations : Model interactions with blood proteins (e.g., albumin) to predict bioavailability .

Validation : Cross-check computational results with in vitro Caco-2 permeability assays .

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